Eichlerianic acid

描述

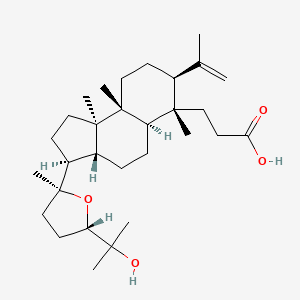

Eichlerianic acid is a dammarane-type triterpenoid compound isolated from the stem bark of various species of the Aglaia genus, particularly Aglaia cucullata . This compound is known for its unique chemical structure and significant biological activities, including cytotoxic properties against certain cancer cell lines .

作用机制

Mode of Action

It is known that trypanocidal compounds often work by interfering with essential biological processes in the parasite, such as dna replication, protein synthesis, or cellular metabolism . The antiviral activity of Eichlerianic acid could be due to its ability to interfere with viral replication or to disrupt the viral envelope . The cytotoxic activity against cancer cells might be due to the induction of apoptosis, inhibition of cell proliferation, or interference with the cell cycle .

Biochemical Pathways

Based on its known targets, it can be speculated that this compound might affect pathways related to dna replication, protein synthesis, and cellular metabolism in trypanosoma species . In the case of Herpes simplex virus, this compound might interfere with the viral life cycle, which includes entry into the host cell, replication, assembly, and release . In cancer cells, this compound might affect pathways related to cell proliferation, apoptosis, and the cell cycle .

Pharmacokinetics

These properties are crucial in determining the bioavailability, efficacy, and safety of a compound

Result of Action

The result of this compound’s action would be the death of Trypanosoma species, inhibition of Herpes simplex virus replication, and cytotoxic effects on certain cancer cells . These effects are likely due to the disruption of essential biological processes in these organisms or cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the stability and activity of a compound . Additionally, the internal environment of an organism or cell, including factors such as metabolic state and the presence of other drugs or chemicals, can also influence the action of a compound . .

生化分析

Biochemical Properties

Eichlerianic acid plays a significant role in biochemical reactions, particularly in its interactions with various enzymes and proteins. It has been shown to exhibit weak cytotoxicity against several human cancer cell lines, including HL-60, SMMC-7721, A-549, MCF-7, and SW480 . This compound interacts with enzymes involved in cell signaling pathways, potentially inhibiting or modulating their activity. Additionally, it has been found to have antiviral activity against Herpes simplex virus types I and II .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound induces cytotoxic effects, leading to cell death. It also affects the expression of genes involved in cell proliferation and apoptosis . Furthermore, this compound has been observed to impact cellular metabolism by altering the activity of metabolic enzymes and pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the cellular level. This compound binds to specific proteins and enzymes, modulating their activity. It can inhibit or activate enzymes involved in critical cellular processes, such as cell signaling and metabolism. Additionally, this compound influences gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in cellular function and behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular functionStudies have indicated that prolonged exposure to this compound can lead to sustained cytotoxic effects and alterations in cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits minimal toxicity and can modulate cellular processes without causing significant adverse effects. At higher doses, this compound can induce toxic effects, including liver and kidney damage . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It has been shown to affect the metabolism of lipids and carbohydrates, potentially altering the levels of key metabolites

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. This compound’s distribution within tissues can affect its bioavailability and therapeutic efficacy . Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its use in therapeutic applications.

Subcellular Localization

This compound’s subcellular localization plays a critical role in its activity and function. It is directed to specific cellular compartments through targeting signals and post-translational modifications. This compound has been observed to localize in the cytoplasm and nucleus, where it interacts with various biomolecules to exert its effects . The subcellular localization of this compound is essential for understanding its mechanism of action and potential therapeutic applications.

准备方法

Synthetic Routes and Reaction Conditions: Eichlerianic acid is typically isolated from natural sources rather than synthesized chemically. The isolation process involves several steps:

Extraction: The stem bark of Aglaia species is subjected to solvent extraction using solvents like methanol or ethanol.

Fractionation: The crude extract is then fractionated using techniques such as liquid-liquid extraction or column chromatography.

Purification: Further purification is achieved through high-performance liquid chromatography (HPLC) to obtain pure this compound.

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound due to its natural abundance and the complexity of its chemical structure. The compound is primarily obtained through the extraction and purification processes mentioned above .

化学反应分析

Types of Reactions: Eichlerianic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives, which may exhibit varied biological activities.

Reduction: Reduction reactions can modify its functional groups, potentially altering its biological properties.

Substitution: Substitution reactions can introduce new functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially unique biological activities .

科学研究应用

相似化合物的比较

- Dammaradienone

- 20S,24S-epoxy-3α,25-dihydroxy-dammarane

- Isoeichlerianic acid

Comparison: this compound is unique among dammarane-type triterpenoids due to its specific chemical structure and the presence of certain functional groups that contribute to its biological activity . Compared to similar compounds, this compound has shown distinct cytotoxic properties, making it a valuable compound for further research .

属性

IUPAC Name |

3-[(3S,3aR,5aR,6S,7S,9aR,9bR)-3-[(2S,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-6,9a,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O4/c1-19(2)20-11-17-29(7)23(27(20,5)15-14-25(31)32)10-9-21-22(12-16-28(21,29)6)30(8)18-13-24(34-30)26(3,4)33/h20-24,33H,1,9-18H2,2-8H3,(H,31,32)/t20-,21+,22-,23+,24-,27-,28+,29+,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKBGKWZSOPPDSD-ZFQFSHTNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C(C1(C)CCC(=O)O)CCC3C2(CCC3C4(CCC(O4)C(C)(C)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CCC(=O)O)CC[C@H]3[C@]2(CC[C@@H]3[C@@]4(CC[C@H](O4)C(C)(C)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501098817 | |

| Record name | (3S,3aR,5aR,6S,7S,9aR,9bR)-Dodecahydro-6,9a,9b-trimethyl-7-(1-methylethenyl)-3-[(2S,5S)-tetrahydro-5-(1-hydroxy-1-methylethyl)-2-methyl-2-furanyl]-1H-benz[e]indene-6-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501098817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56421-13-7 | |

| Record name | (3S,3aR,5aR,6S,7S,9aR,9bR)-Dodecahydro-6,9a,9b-trimethyl-7-(1-methylethenyl)-3-[(2S,5S)-tetrahydro-5-(1-hydroxy-1-methylethyl)-2-methyl-2-furanyl]-1H-benz[e]indene-6-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56421-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S,3aR,5aR,6S,7S,9aR,9bR)-Dodecahydro-6,9a,9b-trimethyl-7-(1-methylethenyl)-3-[(2S,5S)-tetrahydro-5-(1-hydroxy-1-methylethyl)-2-methyl-2-furanyl]-1H-benz[e]indene-6-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501098817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is eichlerianic acid and where is it found?

A1: this compound is a dammarane-type triterpenoid primarily isolated from plants belonging to the Meliaceae family, notably the Aglaia genus. It is frequently found alongside other dammarane triterpenoids like cabraleone and ocotillone. [, ] It has also been found in the gum resin of Styrax benzoin (Styracaceae). []

Q2: What are the notable biological activities of this compound?

A2: Research indicates this compound possesses several biological activities, including:

- Cytotoxic activity: It has demonstrated cytotoxic effects against various cancer cell lines, such as breast cancer (MCF-7) [, ], lung cancer (NCI-H292) [], and murine leukemia cells (P-388). [, ]

- Antiviral activity: this compound exhibits antiviral activity against Herpes simplex virus types I and II in vitro. []

- Ichthyotoxicity: Studies have shown it to be toxic to zebrafish (Danio rerio). [, ]

Q3: How potent is this compound's cytotoxic activity against cancer cells?

A3: The potency of this compound varies depending on the cell line. Against MCF-7 breast cancer cells, it shows an IC50 of 8.86 μg/mL after 24 hours. [] In comparison, its activity against murine leukemia cells (P-388) is weaker, with an IC50 of 34 μg/mL. [] This suggests its mechanism of action might differ between cancer cell types.

Q4: Are there any synergistic effects observed with this compound and other compounds?

A4: Interestingly, while this compound alone may exhibit weak cytotoxicity, a synergistic effect is observed when combined with its epimer, shoreic acid, in specific molar ratios (4:1 to 1:1). [] This suggests a potential for enhancing its efficacy through combination therapies.

Q5: Is this compound effective against drug-resistant bacteria?

A5: Research suggests this compound demonstrates antibacterial activity against both ATCC and multidrug-resistant (MDR) bacterial strains, including P. aeruginosa, E. coli, S. aureus, and B. subtilis. [] This indicates a potential role for this compound in combating antibiotic resistance.

Q6: What is the impact of this compound on Meloidogyne incognita?

A6: this compound, in combination with shoreic acid, has been shown to inhibit the hatching of Meloidogyne incognita juveniles by 57% to 90%. [] This suggests potential applications in controlling this plant-parasitic nematode.

Q7: How has this compound been structurally characterized?

A7: The structure of this compound has been elucidated using various spectroscopic techniques, including nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR). [, , ] X-ray crystallography has also been employed to confirm the structure of its methyl ester derivative, methyl shoreate, which provided insights into the stereochemistry of this compound. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![19-[(beta-D-glucopyranosyl)oxy]-19-oxo-ent-labda-8(17),13-dien-16,15-olide](/img/structure/B1151730.png)

![sodium;4-[2-[5,5-dimethyl-8-(4-methylphenyl)-6H-naphthalen-2-yl]ethynyl]benzoate](/img/structure/B1151750.png)